molecular formula C20H21N3O4 B6663897 2-[(2-Methoxyphenyl)methyl]-3-[(7-methylimidazo[1,2-a]pyridine-2-carbonyl)amino]propanoic acid

2-[(2-Methoxyphenyl)methyl]-3-[(7-methylimidazo[1,2-a]pyridine-2-carbonyl)amino]propanoic acid

Cat. No.: B6663897
M. Wt: 367.4 g/mol
InChI Key: DTFWGKSXSKZZIW-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)methyl]-3-[(7-methylimidazo[1,2-a]pyridine-2-carbonyl)amino]propanoic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyphenyl)methyl]-3-[(7-methylimidazo[1,2-a]pyridine-2-carbonyl)amino]propanoic acid typically involves multi-step organic reactions. One common approach includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature.

Industrial Production Methods

Industrial production methods for this compound often utilize solvent- and catalyst-free conditions to enhance efficiency and reduce environmental impact. Microwave-assisted synthesis is particularly favored in industrial settings due to its rapid reaction times and high selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyphenyl)methyl]-3-[(7-methylimidazo[1,2-a]pyridine-2-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidizing agents such as hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents and strong nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(2-Methoxyphenyl)methyl]-3-[(7-methylimidazo[1,2-a]pyridine-2-carbonyl)amino]propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenyl)methyl]-3-[(7-methylimidazo[1,2-a]pyridine-2-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets. This compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it has been identified as an inhibitor of pantothenate synthetase, an enzyme crucial for bacterial survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methoxyphenyl)methyl]-3-[(7-methylimidazo[1,2-a]pyridine-2-carbonyl)amino]propanoic acid is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2-methoxyphenyl)methyl]-3-[(7-methylimidazo[1,2-a]pyridine-2-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13-7-8-23-12-16(22-18(23)9-13)19(24)21-11-15(20(25)26)10-14-5-3-4-6-17(14)27-2/h3-9,12,15H,10-11H2,1-2H3,(H,21,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFWGKSXSKZZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)NCC(CC3=CC=CC=C3OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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